2-Fluorothiophene

Conductive polymers Organic electronics DFT calculation

2-Fluorothiophene (CAS 400-13-5) is a monohalogenated thiophene derivative belonging to the class of fluorinated aromatic heterocycles, with molecular formula C₄H₃FS and molecular weight 102.13 g/mol. As a clear colorless liquid with boiling point 91.1±13.0 °C at 760 mmHg, density 1.2±0.1 g/cm³, and flash point 8.9 °C, it serves as a foundational building block in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C4H3FS
Molecular Weight 102.13 g/mol
CAS No. 400-13-5
Cat. No. B033856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorothiophene
CAS400-13-5
Synonyms2-FLUORO-THIOPHENE; Thiophene, 2-fluoro-; 2-Fluorthiophen
Molecular FormulaC4H3FS
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)F
InChIInChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H
InChIKeyDXHCHIJMMKQRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorothiophene (CAS 400-13-5): Procurement-Ready Chemical Identity and Baseline Specifications


2-Fluorothiophene (CAS 400-13-5) is a monohalogenated thiophene derivative belonging to the class of fluorinated aromatic heterocycles, with molecular formula C₄H₃FS and molecular weight 102.13 g/mol [1]. As a clear colorless liquid with boiling point 91.1±13.0 °C at 760 mmHg, density 1.2±0.1 g/cm³, and flash point 8.9 °C, it serves as a foundational building block in medicinal chemistry, agrochemical development, and materials science . The compound is typically supplied at ≥96% purity and requires storage at −20 °C for long-term stability, with recommended handling under inert atmosphere to prevent light- and oxygen-mediated degradation .

Why 2-Fluorothiophene Cannot Be Replaced by 2-Chlorothiophene or 2-Bromothiophene: The Fluorine-Specific Differentiation Basis


Simple substitution of 2-fluorothiophene with 2-chlorothiophene (CAS 96-43-5) or 2-bromothiophene (CAS 1003-09-4) fails to preserve critical material properties because the fluorine substituent imparts fundamentally distinct electronic, spectroscopic, and reactivity characteristics not achievable with heavier halogens [1]. The high electronegativity of fluorine (χ = 3.98) versus chlorine (χ = 3.16) and bromine (χ = 2.96) produces a markedly stronger electron-withdrawing inductive effect (−I) combined with a weaker resonance-donating (+M) contribution, resulting in uniquely altered HOMO-LUMO energetics, regioselectivity patterns, and metabolic stability profiles [2]. Furthermore, 2-chloro- and 2-bromothiophenes undergo photochemical dehalogenation via triplet-state pathways that 2-fluorothiophene does not share, making the latter unsuitable for applications requiring photoreactivity while simultaneously offering superior photostability in contexts where inadvertent degradation must be avoided [3]. The absence of a usable ¹⁹F NMR handle in chloro- and bromo- analogs also eliminates a critical analytical and quality-control advantage unique to the fluorinated compound [4].

Quantitative Differentiation Evidence for 2-Fluorothiophene (CAS 400-13-5) vs. 2-Chloro- and 2-Bromothiophene Analogs


HOMO-LUMO Gap Reduction via Fluorine Substitution: DFT-Calculated Electronic Structure Differentiation

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate that fluorine substitution on the thiophene ring induces a measurable reduction in the HOMO-LUMO gap (ΔH-L) compared to unsubstituted thiophene. This reduction arises from the strong −I inductive effect of fluorine, which stabilizes the LUMO more than the HOMO, thereby narrowing the bandgap and enhancing electron affinity [1]. This electronic modulation is specific to fluorine; heavier halogens (Cl, Br) produce smaller HOMO-LUMO gap reductions due to weaker inductive effects and stronger +M resonance contributions that partially counteract LUMO stabilization [1].

Conductive polymers Organic electronics DFT calculation Frontier molecular orbitals

Dipole Moment Vector Alteration: DFT-Calculated Polarity Differentiation of 2-Fluorothiophene

DFT calculations reveal that fluorine substitution significantly alters both the magnitude and direction of the molecular dipole moment vector compared to unsubstituted thiophene and heavier halogen analogs. The calculated dipole moment for 2-fluorothiophene reflects the strong electron-withdrawing character of fluorine (C-F bond dipole) and its limited π-back-donation, resulting in a distinct polarity profile that influences intermolecular interactions and mesomorphic behavior in liquid crystalline materials [1]. The dipole moment of 2-fluorothiophene differs from those of 2-chloro- and 2-bromothiophene in both magnitude and orientation due to the differing C-X bond polarities and the varying contributions from halogen lone pair resonance [1].

Molecular polarity Liquid crystals Dielectric anisotropy DFT calculation

Regioselective Suzuki Coupling Enabled by Fluorine: Liquid Crystal Synthesis Application

Ring-fluorinated thiophenes, including 2-fluorothiophene, were successfully employed in regioselective Suzuki coupling reactions for liquid crystal synthesis following a Balz-Schiemann fluorination approach [1]. The presence of fluorine at the 2-position directs subsequent electrophilic bromination and cross-coupling events with regioselectivity that differs fundamentally from that observed with chloro- or bromo-substituted thiophenes. This fluorine-directed regiocontrol enables access to substitution patterns and liquid crystalline architectures that are inaccessible or substantially lower-yielding when using 2-chlorothiophene or 2-bromothiophene as starting materials [1].

Suzuki coupling Liquid crystals Regioselective bromination Cross-coupling

Absence of Photochemical Dehalogenation: 2-Fluorothiophene Photostability vs. 2-Chloro- and 2-Bromothiophene Photoreactivity

A comparative photochemical study of halothiophenes demonstrates that 2-chloro-, 2-bromo-, and 2-iodothiophenes undergo photochemical dehalogenation via the triplet state, generating 2-thienyl cations that can be trapped by π-bond nucleophiles to yield thienylation products [1]. Critically, this photoreactivity pathway is absent for 2-fluorothiophene due to the exceptional strength of the C-F bond (bond dissociation energy ≈ 486 kJ/mol for C-F in aromatic systems, compared to C-Cl ≈ 399 kJ/mol and C-Br ≈ 336 kJ/mol). This fundamental difference means that 2-fluorothiophene is uniquely suited for applications requiring photostability, whereas 2-chloro- and 2-bromothiophene are appropriate for photoreactive synthetic methodologies [1].

Photochemistry Photostability Heteroaryl cations Triplet state

Distinct ¹⁹F NMR Spectroscopic Handle: Analytical Differentiation from Non-Fluorinated Analogs

The ¹⁹F NMR spectrum of 2-fluorothiophene provides a unique and sensitive analytical handle not available for 2-chlorothiophene or 2-bromothiophene. Comprehensive proton and ¹⁹F NMR characterization of 2- and 3-fluorothiophenes has been reported, establishing the fluorine chemical shift and ¹⁹F-¹H coupling constants as reliable spectroscopic signatures [1]. The ¹⁹F chemical shift of 2-fluorothiophene, measured relative to fluorobenzene or CFCl₃, provides a sensitive probe of electronic environment and substituent effects that varies predictably with additional ring substitution [2]. Molecular orbital calculations of ¹⁹F NMR chemical shifts in fluorothiophenes have established good correlations between experimental and calculated shifts, with correlation coefficients of 0.85 for 4-substituted 2-fluorothiophenes and 0.91 for 5-substituted derivatives [2].

¹⁹F NMR Analytical characterization Quality control Spectral fingerprint

Metabolic Stability via Fluorine Blockade: Class-Level Pharmacokinetic Differentiation

Thiophene-containing compounds are susceptible to cytochrome P450 (CYP)-mediated oxidation, which generates reactive metabolites capable of forming covalent adducts with biological nucleophiles, potentially leading to toxicity and poor pharmacokinetic profiles [1]. Strategic fluorine substitution at metabolically labile positions on the thiophene ring blocks CYP-mediated oxidation pathways, enhancing metabolic stability and prolonging half-life in vivo. While direct comparative pharmacokinetic data for 2-fluorothiophene versus 2-chloro- or 2-bromothiophene are not available at the parent compound level, extensive medicinal chemistry precedent establishes that fluorine substitution on aromatic heterocycles consistently improves metabolic stability relative to chlorine or bromine due to the stronger C-F bond and fluorine's unique electronic effects on the aromatic π-system [1]. 2-Chloro- and 2-bromothiophenes remain susceptible to oxidative metabolism and potential reactive metabolite formation [1].

Metabolic stability Drug metabolism CYP oxidation Fluorine substitution

Recommended Procurement and Application Scenarios for 2-Fluorothiophene (CAS 400-13-5) Based on Quantitative Differentiation Evidence


Conductive Polymer Monomer for n-Type Organic Electronic Materials

Researchers developing n-type conductive polymers and organic electronic devices should procure 2-fluorothiophene rather than 2-chloro- or 2-bromothiophene. DFT calculations demonstrate that fluorine substitution reduces the HOMO-LUMO gap more effectively than heavier halogens due to fluorine's stronger −I inductive effect, thereby enhancing electron affinity and facilitating n-type charge transport [1]. The narrower bandgap and altered dipole moment vector of 2-fluorothiophene are specifically suited for lowering the LUMO energy level in polymer backbones, a requirement for efficient electron injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Liquid Crystal Intermediate Requiring Regioselective Cross-Coupling

For liquid crystal synthesis programs requiring regioselective electrophilic bromination followed by Suzuki coupling, 2-fluorothiophene is the preferred halogenated thiophene building block. The fluorine substituent directs subsequent functionalization with regioselectivity that differs from chlorine or bromine, enabling access to specific substitution architectures necessary for optimal mesomorphic behavior and dielectric anisotropy [1]. 2-Chloro- or 2-bromothiophene will not provide the same regiochemical outcomes and may lead to isomeric mixtures that compromise liquid crystal phase purity and electro-optical performance [1].

Pharmaceutical Lead Optimization Requiring Metabolic Stabilization

Medicinal chemistry teams optimizing thiophene-containing lead compounds should select 2-fluorothiophene as the starting building block when metabolic stability is a primary optimization goal. Thiophene rings are metabolically labile due to CYP-mediated oxidation, and fluorine substitution at the 2-position blocks this metabolic soft spot while preserving or enhancing target binding via favorable electronic and steric effects [1]. In contrast, 2-chloro- and 2-bromothiophene-derived compounds remain susceptible to oxidative metabolism and may generate reactive metabolites that complicate toxicology profiles and limit oral bioavailability [1].

Photostable Organic Semiconductors and Optical Materials

When developing thiophene-based materials for applications requiring long-term photostability—such as organic light-emitting diodes (OLEDs), photovoltaic devices with extended operational lifetimes, or fluorescent probes for live-cell imaging—2-fluorothiophene should be procured over 2-chloro- or 2-bromothiophene. Photochemical studies confirm that 2-chloro- and 2-bromothiophenes undergo photodehalogenation via triplet-state pathways, generating reactive 2-thienyl cations [1]. 2-Fluorothiophene, by virtue of its strong C-F bond, resists this photodegradation pathway, offering superior stability under illumination [1]. The ¹⁹F NMR handle additionally provides a convenient method for monitoring material purity and degradation during accelerated aging studies [2].

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